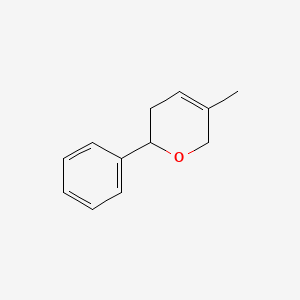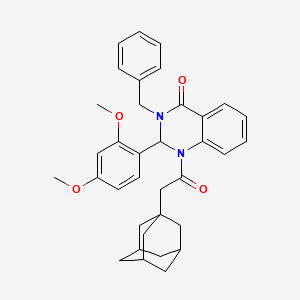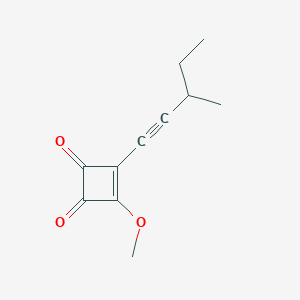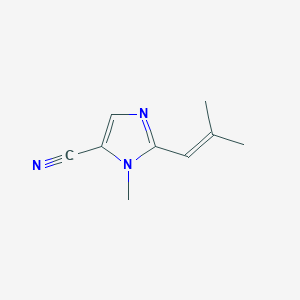
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is an organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxymethyl group at the 3-position and a phenyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- typically involves the hydroxymethylation of phenolic compounds. One common method is the reaction of 4-phenylquinolinone with paraformaldehyde in the presence of a catalyst such as hydrochloric acid and acetic acid. The reaction is carried out in water as a solvent, making it an eco-friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-phenylquinolinone.
Reduction: Formation of 3-(hydroxymethyl)-4-phenyl-1,2-dihydroquinolinone.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in various chemical processes.
Uniqueness
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinone core with a hydroxymethyl and phenyl group makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
138712-65-9 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-16(13)19/h1-9,18H,10H2,(H,17,19) |
InChI Key |
LNJDSNPNCWUGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)


![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)


